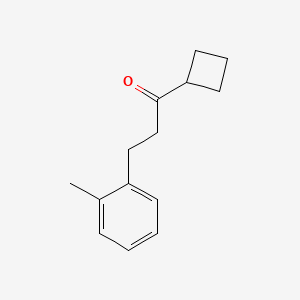

Cyclobutyl 2-(2-methylphenyl)ethyl ketone

Description

Structural Context within Alkyl Aryl Ketones and Cyclobutyl Compounds

Cyclobutyl 2-(2-methylphenyl)ethyl ketone belongs to the broad class of alkyl aryl ketones. These compounds are characterized by a carbonyl group (C=O) bonded to both an aromatic (aryl) ring and a non-aromatic (alkyl) group. fiveable.meenthu.com This dual nature imparts a unique combination of electronic and steric properties that influence their reactivity. fiveable.me The aromatic ring can participate in conjugation, while the alkyl group provides a different spatial and electronic environment. fiveable.me Alkyl aryl ketones are significant as intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. fiveable.me

The presence of a cyclobutyl moiety is another defining feature of this molecule. Cyclobutane (B1203170), a four-membered carbocycle, is known for its significant ring strain. wikipedia.org Unlike the planar representation often seen in diagrams, the cyclobutane ring adopts a puckered or folded conformation to relieve some of this strain. nih.govru.nl This unique three-dimensional structure is increasingly utilized in medicinal chemistry to create conformationally restricted analogues of more flexible molecules, which can lead to improved metabolic stability or binding affinity. nih.govru.nlnih.govexlibrisgroup.com The cyclobutane ring is generally considered chemically inert for a strained cycle, a property that makes it a useful structural component in complex molecules. nih.govru.nlnih.govexlibrisgroup.com

Historical Perspective of Analogous Ketone and Cyclobutane Research

The study of ketones is a cornerstone of organic chemistry. The term "ketone" is derived from Aketon, an old German word for acetone, the simplest ketone. wikipedia.org The synthesis and reactions of ketones have been explored for over a century, leading to the development of numerous named reactions and synthetic methodologies. For example, the Friedel-Crafts acylation, a key method for synthesizing aryl ketones, has been a fundamental reaction in organic chemistry since its discovery in the 19th century. fiveable.me The biochemical significance of ketones, particularly as "ketone bodies" like acetoacetate and β-hydroxybutyrate, was also a major area of 20th-century research, revealing their crucial role in cellular metabolism during periods of low glucose availability. rose-hulman.eduresearchgate.netwikipedia.org

The history of cyclobutane chemistry is also rich. The first synthesis of the parent cyclobutane was achieved in 1907 by hydrogenating cyclobutene. wikipedia.org Early research into cyclobutanes was driven by an interest in understanding the effects of ring strain on chemical bonding and reactivity. A significant milestone in the synthesis of cyclobutane derivatives was the discovery of the [2+2] photocycloaddition reaction. The first example of such a reaction, the photodimerization of thymoquinone, was observed by Liebermann in 1877, representing the first-ever described [2+2] photocycloaddition product. acs.org This class of reactions has since become a powerful tool for the construction of four-membered rings in organic synthesis. acs.orgscribd.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclobutyl-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-11-5-2-3-6-12(11)9-10-14(15)13-7-4-8-13/h2-3,5-6,13H,4,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSBZLOSGGQJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644051 | |

| Record name | 1-Cyclobutyl-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-25-5 | |

| Record name | 1-Cyclobutyl-3-(2-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclobutyl-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of Cyclobutyl 2 2 Methylphenyl Ethyl Ketone

Carbonyl Group Reactivity

The ketone's carbonyl group is a primary site for chemical reactions, characterized by the electrophilicity of the carbonyl carbon. This polarity allows for a variety of addition and rearrangement reactions. fiveable.megatech.edu

The carbonyl carbon in alkyl aryl ketones is susceptible to attack by nucleophiles. quora.com The addition of strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) and metal hydrides (e.g., LiAlH₄ or NaBH₄), is a fundamental reaction pathway. allstudiesjournal.commsu.edu These reactions are typically irreversible and lead to the formation of tertiary alcohols upon protonation. allstudiesjournal.commsu.edu The presence of the bulky cyclobutyl and 2-methylphenyl groups can introduce steric hindrance, potentially influencing the accessibility of the carbonyl group and the stereochemical outcome of the addition. fiveable.me

The structure of Cyclobutyl 2-(2-methylphenyl)ethyl ketone makes it a candidate for several significant rearrangement reactions, often initiated by oxidation or photochemical activation.

Baeyer-Villiger Rearrangement: This reaction involves the oxidation of a ketone to an ester through the insertion of an oxygen atom adjacent to the carbonyl group, typically using peroxyacids like mCPBA. adichemistry.comwikipedia.org The reaction proceeds via a Criegee intermediate, and its regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon. wikipedia.org The established order of migratory preference is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For an alkyl aryl ketone, this can lead to selective cleavage of either the cyclobutyl-acyl or the aryl-acyl bond. nih.gov In some cases, such as with aryl cyclopropyl (B3062369) ketones, completely regioselective oxidation can be achieved. nih.gov

Norrish Type I Processes: Photochemical excitation of ketones can initiate a Norrish Type I reaction, which involves the homolytic cleavage (α-cleavage) of a carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgchemeurope.com This process generates two radical intermediates: an acyl radical and an alkyl radical. scispace.com For cyclobutyl ketones, this cleavage can lead to a diradical intermediate that may undergo subsequent reactions, including decarbonylation to form an alkane and carbon monoxide, or recombination. wikipedia.orgyoutube.com The stability of the generated radicals influences the reaction pathway. wikipedia.org

It is important to distinguish this from the Norrish Type II reaction, a related photochemical process that involves intramolecular hydrogen abstraction from the γ-carbon, which is particularly relevant for the C-H functionalization of the cyclobutyl ring (see section 3.2.1). nih.govlibretexts.org

Cyclobutyl Ring Reactivity

The cyclobutane (B1203170) ring, while relatively stable compared to cyclopropane, possesses significant ring strain that influences its reactivity. This allows for unique functionalization, ring-opening, and ring-expansion reactions.

Recent advances in catalysis have enabled the direct functionalization of otherwise unreactive C-H bonds, providing powerful tools for modifying complex molecules.

Formal γ-C-H Functionalization: A notable strategy for achieving functionalization at the γ-position of the cyclobutyl ring involves a two-step sequence. nih.govnih.govresearchgate.net The first step is a Norrish-Yang cyclization (a Norrish Type II process), where photochemical excitation of the aryl ketone promotes intramolecular hydrogen atom abstraction from the γ-C-H bond, leading to the formation of a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govbohrium.com This intermediate then undergoes a palladium-catalyzed C-C bond cleavage and subsequent coupling with various partners, installing aryl, heteroaryl, alkenyl, or alkynyl groups at the γ-position with exclusive cis-selectivity. nih.govresearchgate.net This sequence amounts to a formal γ-C-H functionalization of the starting cyclobutyl ketone. nih.gov

| Coupling Partner Type | Examples of Installed Groups | Catalyst System | Selectivity |

|---|---|---|---|

| Aryl Iodides | Phenyl, 4-Fluorophenyl, 4-(Trifluoromethyl)phenyl | Pd(OAc)₂, Ligand | Exclusive cis-selectivity |

| Heteroaryl Iodides | 3-Pyridyl, 2-Thienyl | Pd(OAc)₂, Ligand | Exclusive cis-selectivity |

| Alkenyl Iodides | Styrenyl | Pd(OAc)₂, Ligand | Exclusive cis-selectivity |

| Alkynyl Iodides | Phenylethynyl | Pd(OAc)₂, Ligand | Exclusive cis-selectivity |

Enantioselective C(sp³)-H Arylation: Palladium(II) catalysis has been successfully employed for the enantioselective arylation of C(sp³)-H bonds at the β-position of cyclobutyl ketones. nih.govnih.gov This transformation utilizes an α-amino acid as a chiral transient directing group, which reversibly forms an enamine with the ketone. nih.gov The directing group guides the palladium catalyst to selectively cleave a prochiral C-H bond. The use of specific electron-deficient pyridone ligands is crucial for achieving high enantioselectivity. nih.govresearchgate.net Interestingly, the choice of different silver salt additives can reverse the enantioselectivity of the reaction. nih.govnih.gov

| Ketone Substrate | Arylating Agent | Catalyst/Ligand System | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Cyclobutyl Phenyl Ketone | 4-Iodotoluene | Pd(OAc)₂ / 3-nitro-5-trifluoromethyl-2-pyridone | Good | High |

| Spiro Cyclobutyl Ketone | Aryl Iodide | Pd(OAc)₂ / Chiral Ligand | Good | High |

| Mono-substituted Cyclobutane | Aryl Iodide | Pd(OAc)₂ / Chiral Ligand | Leads to chiral trisubstituted cyclobutane via sequential C-H arylation nih.govresearchgate.net |

The inherent strain of the cyclobutane ring makes it susceptible to reactions that involve cleavage of its carbon-carbon bonds. researchgate.net Thermally induced electrocyclic ring-opening reactions are characteristic of cyclobutenes and can be extended to other functionalized cyclobutanes. researchgate.netelsevierpure.com In the context of photochemical reactions like the Norrish-Yang cyclization, ring-opened side-products, such as pentenones, can sometimes be formed. nih.gov Lewis acid-catalyzed transformations can also promote ring-opening or rearrangement pathways in functionalized cyclobutanes. researchgate.net Furthermore, ring-expansion can be achieved through reactions like the Baeyer-Villiger oxidation, where the insertion of an oxygen atom into a cyclic ketone results in the formation of a larger lactone ring. wikipedia.orgyoutube.com

Alkyl aryl ketones can undergo multiple arylation on their alkyl chains when treated with excess aryl bromides in the presence of a palladium catalyst and a base. researchgate.netsci-hub.ru This process can be accompanied by oxidative unsaturation, leading to the formation of α,β-unsaturated systems. researchgate.net For instance, phenyl propyl ketones have been shown to undergo arylation up to five times on the α- and γ-positions. researchgate.net In addition to palladium catalysis, copper-catalyzed dehydrogenation methods can be used to introduce unsaturation. nih.gov These processes can generate conjugated diene systems from saturated ketones through a successive dehydrogenation mechanism. nih.gov

Catalytic Reaction Pathways and Mechanistic Intermediates

The catalytic reactivity of this compound is primarily dictated by the functionalities of the cyclobutyl ring and the ketone group. Research into analogous cyclobutyl aryl ketones has revealed specific catalytic pathways that leverage C-H and C-C bond functionalization, proceeding through distinct mechanistic intermediates.

A significant catalytic route for cyclobutyl aryl ketones involves a sequential C-H/C-C functionalization strategy. nih.gov This process enables the stereospecific synthesis of valuable cis-1,3-difunctionalized cyclobutanes. nih.govnih.gov The pathway is initiated by a photochemical reaction, the Norrish-Yang cyclization, which converts the parent cyclobutyl ketone into a key mechanistic intermediate: a bicyclo[1.1.1]pentan-2-ol. nih.govnih.govdocumentsdelivered.com This intermediate is not isolated in a one-pot procedure but is crucial for the subsequent catalytic step. nih.gov

Following the formation of the bicyclo[1.1.1]pentan-2-ol intermediate, a ligand-enabled, palladium-catalyzed C-C bond cleavage and functionalization occurs. nih.govnih.gov This step produces cis-γ-(hetero)arylated, alkenylated, or alkynylated cyclobutyl aryl ketones. nih.gov The success of this catalytic cycle is highly dependent on the electronic properties of the aryl group; electron-deficient aryl ketones are effective substrates, whereas electron-rich variants may fail to undergo the initial Norrish-Yang cyclization. nih.gov Mechanistic studies suggest a ketone-directed γ-C-H activation pathway is involved. bohrium.com

The table below summarizes the key components and conditions for this palladium-catalyzed reaction, based on studies of similar cyclobutyl aryl ketones. nih.gov

| Component | Role/Type | Example Species/Conditions |

| Substrate | Starting Material | Cyclobutyl aryl ketone |

| Initial Step | Photochemical Reaction | Norrish-Yang Cyclization (365 nm UV) |

| Key Intermediate | Bicyclic Alcohol | Bicyclo[1.1.1]pentan-2-ol |

| Catalyst | Transition Metal Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |

| Ligand | Enables Catalysis | Pyridine 3-sulfonic acid |

| Oxidant | Regenerates Catalyst | Silver(I) Oxide (Ag₂O) |

| Coupling Partner | Functionalization Reagent | Aryl, heteroaryl, alkenyl, alkynyl groups |

| Solvent | Reaction Medium | 1,2-Dichloroethane (DCE) |

| Temperature | Reaction Condition | 100 °C |

Beyond palladium catalysis, the cyclobutyl ketone structure can form other reactive intermediates. Under radical conditions, for instance, treatment of a related compound, cyclobutylphenylcarbinol, with a radical initiator like di-t-butyl peroxide (DTBP) leads to the formation of an (α-hydroxy)cyclobutylcarbinyl free radical. datapdf.com This intermediate can undergo a unique ring-opening rearrangement to yield a straight-chain aromatic ketone, such as valerophenone. datapdf.com

Furthermore, studies on model compounds like cyclobutyl methyl ketone show that hydrogen atom abstraction by hydroxyl radicals (•OH) leads to a cascade of mechanistic intermediates. researchgate.netresearchgate.net The initial alkyl radical formed reacts rapidly with molecular oxygen (O₂) to generate a peroxy radical (RO₂•). researchgate.net This peroxy radical is a key intermediate that can subsequently react to form hydroperoxides, peroxynitrates (in the presence of NOx), or an alkoxy radical (RO•). researchgate.net

The ketone moiety itself can participate in various other chemical transformations, such as reduction to an alkane, Knoevenagel condensation, Beckmann rearrangement to form an anilide, or Baeyer-Villiger oxidation to yield an acyl cyclobutanol (B46151). nih.gov While these are not all catalytic pathways, they highlight the chemical reactivity of the core structure and the potential for forming various intermediates.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Cyclobutyl 2-(2-methylphenyl)ethyl ketone, a comprehensive NMR analysis would involve a suite of experiments to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.

Multi-nuclear NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N, ¹⁷O NMR)

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the cyclobutyl ring, the ethyl chain, and the 2-methylphenyl group. The aromatic protons would likely appear in the downfield region (typically δ 7.0-7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The protons of the ethyl chain adjacent to the ketone and the aromatic ring would also exhibit characteristic chemical shifts and couplings. The cyclobutyl protons would likely show complex multiplets in the upfield region.

The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, typically in the range of δ 200-220 ppm. The aromatic carbons would appear in the δ 120-150 ppm region, while the carbons of the cyclobutyl ring and the ethyl chain would be found in the more upfield region of the spectrum. While ¹⁵N and ¹⁷O NMR are less common, they could, in principle, provide further details about the electronic environment of the nitrogen and oxygen atoms if isotopic enrichment is employed.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 200 - 220 |

| Aromatic (C-Ar) | 120 - 150 |

| Methylene (CH₂) | 20 - 60 |

| Methine (CH) | 25 - 60 |

| Methyl (CH₃) | 10 - 30 |

Two-dimensional NMR Experiments (e.g., HSQC, HMBC for structural assignment)

To unambiguously assign the ¹H and ¹³C signals, two-dimensional NMR experiments would be essential. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would reveal direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of protonated carbons.

Further structural information would be obtained from a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment shows correlations between protons and carbons that are two or three bonds away. For instance, HMBC would show correlations from the protons of the ethyl chain to the carbonyl carbon and to the carbons of the aromatic ring, confirming the connectivity of these fragments. Similarly, correlations between the cyclobutyl protons and the carbonyl carbon would establish the attachment of the cyclobutyl ring.

Isotopic Labeling Studies and Spectroscopic Perturbations

Isotopic labeling, for example, with ¹³C or ²H (deuterium), can be a powerful tool to confirm signal assignments and to probe reaction mechanisms or molecular dynamics. By selectively introducing a ¹³C-labeled precursor in the synthesis of this compound, the signal for the labeled carbon in the ¹³C NMR spectrum would be significantly enhanced, confirming its assignment. Deuterium labeling can simplify complex ¹H NMR spectra by replacing specific protons with deuterium, causing the corresponding signals to disappear.

Spectroscopic perturbations, such as changing the solvent or temperature, can also provide valuable structural information. Changes in solvent polarity can induce shifts in the chemical shifts of protons and carbons, particularly those near polar functional groups like the ketone.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

For this compound, the most prominent feature in the FT-IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically observed in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the adjacent groups. The spectrum would also show characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), as well as C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).

Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. Aromatic ring vibrations are often strong in Raman spectra, providing a characteristic fingerprint for the 2-methylphenyl group.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone | C=O Stretch | 1700 - 1725 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the 2-methylphenyl ketone chromophore.

Typically, ketones exhibit a weak n→π* transition at longer wavelengths (around 270-300 nm) and a more intense π→π* transition at shorter wavelengths (around 200-250 nm). The presence of the aromatic ring in conjugation with the ketone would likely cause a bathochromic (red) shift in these absorptions compared to a simple aliphatic ketone. The substitution on the aromatic ring could also influence the exact position and intensity of these absorption bands.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsional angles. This would reveal the conformation of the cyclobutyl ring and the relative orientation of the 2-methylphenyl and cyclobutyl groups with respect to the ketone functionality. Such data is invaluable for understanding the steric and electronic properties of the molecule and for correlating its structure with its physical and chemical properties. To date, no public crystal structure data for this compound is available.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic and geometric properties of the target molecule. These calculations provide a detailed picture of the molecule's behavior at the electronic level.

The electronic structure of a molecule is key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its electron-donating and accepting capabilities. A molecule with a high-energy HOMO is a good electron donor, while one with a low-energy LUMO is a good electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. nih.govucsb.edu

The molecular electrostatic potential (MESP) map is another valuable tool, illustrating the charge distribution across the molecule. mdpi.comrsc.org It highlights electron-rich regions (negative potential, typically colored red) and electron-deficient regions (positive potential, typically colored blue). youtube.com For Cyclobutyl 2-(2-methylphenyl)ethyl ketone, the MESP would show a negative potential around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, while the hydrogen atoms would exhibit a positive potential. semanticscholar.orgresearchgate.net

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. ucsb.edu |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. ucsb.edu |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability. nih.gov |

| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule. |

The four-membered cyclobutyl ring is not planar but exists in a puckered conformation to relieve torsional strain. acs.orgresearchgate.netslideshare.net This puckering is a key feature of its conformational landscape. acs.orgresearchgate.net Computational studies can map the potential energy surface associated with the ring-puckering motion, identifying the most stable conformations and the energy barriers between them. acs.orgnih.gov The puckering of the ring leads to a reduction in torsional strain, but at the same time, the C-C-C bond angles are reduced, leading to increased bond angle strain. acs.org The equilibrium geometry is a result of the balance between these two strain terms. acs.org

| Parameter | Value | Description |

|---|---|---|

| Ring Puckering Angle (θ) | ~30° | The dihedral angle that defines the puckering of the cyclobutyl ring. nih.gov |

| Substituent Position | Equatorial | The most stable position for the substituent on the cyclobutyl ring. researchgate.net |

| Ring Inversion Barrier | ~1.5 kcal/mol | The energy required for the cyclobutyl ring to invert its conformation. slideshare.net |

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. researchgate.netacs.orgrsc.org For a ketone like this compound, reactions such as enolate formation, aldol (B89426) condensation, or reduction can be modeled. acs.org By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a given reaction pathway can be constructed. researchgate.netresearchgate.net This provides deep mechanistic insights into how the reaction proceeds and what factors control its rate and selectivity. rsc.org For example, in an α-arylation reaction of a ketone, DFT can be used to suggest that the in-situ generated enolate undergoes direct C-C bond formation. acs.orgacs.org

Molecular Dynamics and Simulation Studies

While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. researchgate.netacs.org An MD simulation would treat the atoms of this compound as classical particles moving under the influence of a force field. researchgate.net This allows for the study of conformational changes, such as ring puckering and the rotation of side chains, in a more realistic, dynamic context. nih.gov MD simulations can also be used to study the interactions of the molecule with a solvent or other molecules, providing insights into its behavior in a condensed phase. researchgate.net For instance, MD simulations have been employed to compute the diffusion coefficients of various ketones in supercritical CO2. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.govrsc.org

NMR Chemical Shifts: Gauge-Including Atomic Orbital (GIAO) calculations, typically performed using DFT, can predict the 1H and 13C NMR chemical shifts of a molecule with a high degree of accuracy. nih.govacs.orgnih.gov These predictions can help in the assignment of complex NMR spectra.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization calculations. nih.govifo.lviv.ua These frequencies correspond to the peaks in an infrared (IR) spectrum. ifo.lviv.ua Comparing the calculated spectrum with an experimental one can help to identify the molecule and confirm its structure. ifo.lviv.uaresearchgate.net

UV-Vis Absorption: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies of a molecule, which correspond to its UV-Vis absorption spectrum. This can provide information about the electronic transitions within the molecule.

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

|---|---|---|

| 13C NMR (C=O) | ~210 ppm | Characteristic chemical shift for a ketone carbonyl carbon. |

| IR Frequency (C=O stretch) | ~1715 cm-1 | Corresponds to the strong carbonyl absorption in an IR spectrum. |

| UV-Vis λmax | ~280 nm | Associated with the n→π* transition of the carbonyl group. |

Applications in Chemical Synthesis and Materials Science

Role as Versatile Molecular Building Blocks in Organic Synthesis

Cyclobutyl 2-(2-methylphenyl)ethyl ketone, as a member of the cyclobutyl aryl ketone family, serves as a versatile molecular building block in organic synthesis. The presence of the cyclobutane (B1203170) ring offers a unique three-dimensional scaffold that is increasingly sought after in medicinal chemistry and drug discovery for its ability to introduce conformational rigidity and explore novel chemical space. nih.govnih.gov The ketone functionality provides a reactive handle for a multitude of chemical transformations, including nucleophilic additions, reductions, and alpha-functionalization.

One of the key synthetic strategies where cyclobutyl aryl ketones have demonstrated significant value is in C–H functionalization reactions. nih.govnih.gov These reactions allow for the direct modification of the cyclobutane ring, enabling the introduction of various substituents with high levels of stereocontrol. nih.govnih.gov For instance, palladium-catalyzed C(sp³)–H arylation of cyclobutyl ketones has been developed to synthesize chiral trisubstituted cyclobutanes from simpler monosubstituted precursors. nih.gov This highlights the potential of this compound to be elaborated into more complex and functionally diverse molecules.

The reactivity of cyclobutyl aryl ketones can be summarized in the following table:

| Reaction Type | Reagents/Conditions | Product Type | Significance |

| C–H Functionalization | Pd(II) catalysts, chiral ligands | Chiral substituted cyclobutanes | Access to complex 3D scaffolds |

| Norrish-Yang Cyclization | UV light | Bicyclo[1.1.1]pentan-2-ols | Precursors for further functionalization |

| Beckmann Rearrangement | NH2OH·HCl, TFA | Cyclobutane carboxylic anilides | Selective bond cleavage and functional group transformation |

| Baeyer-Villiger Oxidation | Peroxy acids | Acyl cyclobutanols | Selective bond cleavage and functional group transformation |

Precursors for Complex Chemical Architectures

The utility of this compound extends to its role as a precursor for more intricate chemical architectures. A notable transformation of cyclobutyl aryl ketones is the Norrish-Yang cyclization, a photochemical reaction that proceeds via intramolecular hydrogen abstraction to form a 1,4-biradical, which then cyclizes to yield bicyclo[1.1.1]pentan-2-ol intermediates. nih.govchem-station.commiami.edu These bicyclic alcohols are highly strained and can undergo subsequent palladium-catalyzed C–C bond cleavage and functionalization. nih.govnih.gov

This sequential C–H/C–C functionalization strategy provides a powerful method for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. nih.govresearchgate.net A wide array of aryl, heteroaryl, alkenyl, and alkynyl groups can be installed at the 3-position of the cyclobutane ring with excellent cis-selectivity. nih.gov The resulting 1,3-disubstituted cyclobutanes are valuable scaffolds in medicinal chemistry, serving as conformationally restricted alternatives to more flexible linkers or as non-planar bioisosteres for aromatic rings. nih.gov The benzoyl group in these products, derived from the initial ketone, can be further converted into other functional groups like amides and esters, adding to the synthetic versatility. nih.govnih.gov

Applications in Catalyst Development and Ligand Design

The rigid framework of the cyclobutane ring makes it an attractive scaffold for the design of ligands in catalysis. mdpi.comnih.gov While specific applications of this compound in this area are not extensively documented, the principles of using cyclobutane derivatives for creating structurally well-defined ligands are well-established. The defined stereochemistry and conformational rigidity of substituted cyclobutanes can be exploited to create chiral environments around a metal center, which is crucial for enantioselective catalysis. researchgate.net

For example, 1,3-disubstituted cyclobutane scaffolds can be used to synthesize polydentate ligands that can chelate metal cations. mdpi.com The predictable geometry of the cyclobutane core allows for precise positioning of coordinating atoms, leading to catalysts with high activity and selectivity. The development of phosphine (B1218219) ligands incorporating a cyclobutane backbone is an emerging area with potential applications in various transition metal-catalyzed reactions. nih.gov The synthesis of such ligands could potentially start from functionalized cyclobutanes derived from ketones like this compound.

Utility in Environmental Chemistry Studies (e.g., decomposition processes)

The environmental fate of ketones such as this compound is of interest due to their potential release into the atmosphere. The photochemical decomposition of ketones in the gas phase is a significant degradation pathway. wikipedia.orgacs.org Upon absorption of UV radiation, ketones can undergo Norrish Type I or Type II reactions. wikipedia.org

Norrish Type I: Involves the homolytic cleavage of the bond between the carbonyl group and one of the adjacent carbon atoms, leading to the formation of two radical fragments. wikipedia.org These radicals can then participate in a variety of secondary reactions.

Norrish Type II: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, forming a 1,4-biradical. wikipedia.org This biradical can then either cleave to form an alkene and an enol (which tautomerizes to a ketone) or cyclize to form a cyclobutanol (B46151) (the Norrish-Yang reaction). wikipedia.org

Given the structure of this compound, both pathways are plausible. The study of such decomposition processes is crucial for understanding the atmospheric lifetime and potential environmental impact of this and related compounds. Furthermore, the biodegradation of alkylphenol derivatives, which share structural similarities with the phenyl-containing portion of the target molecule, has been studied in the context of environmental pollutants. researchgate.netnih.govnih.gov These studies can provide insights into the potential microbial degradation pathways of this compound in soil and water.

Development of Novel Materials or Additives

Cyclobutane derivatives have found applications in materials science, for instance, in the creation of stress-responsive polymers. lifechemicals.com The inherent ring strain of the cyclobutane moiety can be harnessed to design materials that change their properties in response to mechanical force. While direct applications of this compound in this field are yet to be explored, its structure suggests potential as a monomer or an additive in polymer synthesis.

The incorporation of the bulky and rigid cyclobutyl and aromatic groups could influence the physical properties of polymers, such as their thermal stability, mechanical strength, and processability. The trifluoromethyl-cyclobutyl group, for example, has been investigated as a unique analogue for the tert-butyl group in the development of new materials and bioactive compounds, showcasing the interest in functionalized cyclobutane motifs. nih.gov The synthesis of polymers incorporating this compound or its derivatives could lead to materials with novel and desirable characteristics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclobutyl 2-(2-methylphenyl)ethyl ketone, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via Grignard reactions, where cyclobutyl carbonyl chloride reacts with a 2-(2-methylphenyl)ethyl magnesium bromide intermediate. Optimization involves controlling reaction temperature (0–5°C for Grignard formation) and using anhydrous solvents (e.g., THF or diethyl ether). Post-reduction steps may require catalytic hydrogenation or lithium aluminum hydride (LiAlH₄) for ketone stabilization. Yield and purity are typically assessed via HPLC or GC-MS, with purity >98% achievable under inert atmospheres .

- Key Considerations : Monitor steric hindrance from the cyclobutyl and 2-methylphenyl groups, which may slow nucleophilic additions. Use spectroscopic tracking (e.g., in situ IR for carbonyl group disappearance) .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign cyclobutyl protons (δ 2.5–3.5 ppm, multiplet) and aromatic protons from the 2-methylphenyl group (δ 6.8–7.3 ppm). The ketone carbonyl resonates at δ 205–210 ppm in ¹³C NMR.

- IR Spectroscopy : Confirm the ketone C=O stretch (~1700–1750 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z ~230 (calculated molecular weight) with fragmentation patterns reflecting cyclobutyl cleavage .

Q. How does the steric and electronic profile of the cyclobutyl and 2-methylphenyl groups influence reactivity in nucleophilic additions?

- Methodology : The cyclobutyl ring introduces strain, enhancing electrophilicity at the ketone carbonyl, while the 2-methylphenyl group provides steric bulk that may hinder nucleophilic attack. Comparative studies with analogous compounds (e.g., cyclohexyl derivatives) show reduced reaction rates in SN₂ mechanisms. Use kinetic assays (e.g., UV-Vis monitoring of nucleophile consumption) to quantify steric effects .

Advanced Research Questions

Q. How can contradictions in reaction outcomes (e.g., unexpected byproducts) be resolved during multi-step syntheses involving this ketone?

- Methodology : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity). For example:

- Case Study : Unplanned aldol condensation byproducts may arise due to enolate formation. Suppress this by using aprotic solvents (e.g., DMF) and lower temperatures. Validate via LC-MS/MS to track intermediate species .

- Statistical Tools : Multivariate analysis (e.g., PCA) to identify dominant factors affecting yield .

Q. What computational approaches predict the biological activity or regioselectivity of derivatives of this ketone?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. For example, the cyclobutyl ring’s strain energy (~27 kcal/mol) may increase reactivity at the ketone position.

- Molecular Docking : Screen derivatives against target enzymes (e.g., cytochrome P450) to assess binding affinities. Compare with cyclohexyl analogs to evaluate steric compatibility .

Q. What photochemical properties are exhibited by this compound, and how can they be exploited in reaction design?

- Methodology : Under UV irradiation (λ = 254 nm), the ketone undergoes Norrish Type II cleavage, generating radicals detectable via ESR spectroscopy. Applications include photo-initiated polymerization or crosslinking studies. Steady-state photolysis in argon matrices (as in analogous cyclobutyl methyl ketones) can map reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.